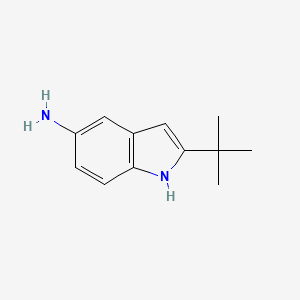

2-tert-butyl-1H-indol-5-amine

Description

Overview of the Indole (B1671886) Scaffold as a Privileged Structure in Chemical and Biological Research

The indole scaffold is widely recognized as a "privileged structure" in medicinal chemistry. Current time information in Bangalore, IN. This term describes a molecular framework that is capable of binding to multiple, diverse biological targets with high affinity, making it a fertile starting point for drug discovery. mdpi.com The indole ring is a key component of many natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and various alkaloids. Current time information in Bangalore, IN.mdpi.com Its prevalence in nature and its role in fundamental biological processes have spurred extensive investigation into its chemistry and pharmacology. rjpn.orgresearchgate.net

The versatility of the indole scaffold stems from its unique electronic properties and the ability to be substituted at various positions, significantly altering its biological profile. chula.ac.th This structural adaptability allows indole derivatives to interact with a wide array of receptors and enzymes. Consequently, indole-containing compounds have been successfully developed into drugs for a multitude of therapeutic areas, including anti-inflammatory agents (e.g., Indomethacin), antimigraine drugs (e.g., Sumatriptan), and anticancer therapies (e.g., Sunitinib). Current time information in Bangalore, IN.nih.gov The ability of this single core structure to serve as a ligand for diverse protein families underscores its importance and enduring appeal in the design of novel bioactive molecules. chula.ac.thnrfhh.com

Rationale for Investigating Substituted Indol-5-amine Architectures in Contemporary Research

Within the vast family of indole derivatives, those bearing an amine substituent at the 5-position (indol-5-amines) represent a particularly important subclass. The amino group serves as a versatile functional handle for further chemical modifications and can act as a critical hydrogen bond donor or acceptor, facilitating strong interactions with biological targets. 1H-Indol-5-amine is a key synthetic intermediate used in the preparation of more complex, active compounds. medchemexpress.com For example, it can undergo multi-component reactions to build elaborate heterocyclic systems with potential therapeutic applications. medchemexpress.com

The indol-5-amine architecture is a feature of numerous compounds investigated for a range of biological activities. Research has shown that derivatives of indol-5-amine exhibit potential as anticancer, antiviral, and antimalarial agents. nih.gov The position and nature of substituents on both the indole nitrogen and the ring itself can modulate activity, allowing for the creation of compound libraries to screen for specific therapeutic effects. The investigation of these architectures is driven by the need to develop new drugs with improved efficacy and selectivity, and the indol-5-amine scaffold provides a proven and adaptable platform for achieving this goal. researchgate.net

Positioning of 2-tert-butyl-1H-indol-5-amine within Advanced Indole Research Paradigms

The compound this compound is a specific derivative that combines the key features of an indol-5-amine with a bulky tert-butyl group at the C2 position. While direct and extensive research publications on the specific biological applications of this exact molecule are not widespread, its structural features position it as a compound of significant interest within advanced indole research. Its value lies primarily in its potential as a specialized building block for the synthesis of more complex molecules.

The introduction of substituents at the C2 position of the indole ring is a key strategy in medicinal chemistry, as it can profoundly influence the molecule's pharmacological properties. jst.go.jpsemanticscholar.org The C2 position is less nucleophilic than the C3 position, making its direct substitution more challenging, which has led to the development of specialized synthetic methods. jst.go.jp The presence of a C2-alkyl group can enhance the stability of certain reactive intermediates and can direct the course of subsequent reactions. nih.gov

Therefore, this compound is positioned within advanced research as a unique synthetic intermediate. It offers a combination of a C5-amino group for building molecular complexity and a C2-tert-butyl group that provides steric bulk and lipophilicity. Researchers can leverage this compound to create novel derivatives where these specific structural attributes are hypothesized to be beneficial for targeting particular enzymes or receptors.

Chemical Data for this compound

| Property | Value |

| CAS Number | 682357-49-9 bldpharm.com |

| Molecular Formula | C₁₂H₁₆N₂ vwr.com |

| Molecular Weight | 188.27 g/mol vwr.com |

| Appearance | Brown Solid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUZLTGNTQQVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941151 | |

| Record name | 2-tert-Butyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194242-23-4, 682357-49-9 | |

| Record name | 2-tert-Butyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 682357-49-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Tert Butyl 1h Indol 5 Amine and Its Functionalized Derivatives

Strategies for the Construction of the Indole (B1671886) Ring System

The formation of the indole core is the foundational step in the synthesis of 2-tert-butyl-1H-indol-5-amine. Various classical and modern synthetic methods can be adapted to construct the required 2,5-disubstituted indole scaffold.

Modified Fischer Indole Synthesis Approaches for 2-Substituted Indoles

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.org The classical approach involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, a strategic modification would involve the reaction of (4-aminophenyl)hydrazine or a protected version, such as (4-nitrophenyl)hydrazine, with pivalaldehyde or a related ketone bearing a tert-butyl group.

The reaction proceeds through the formation of a phenylhydrazone intermediate. Under acidic conditions, this intermediate tautomerizes to an enamine, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

A plausible route to a precursor for the target molecule is outlined below:

Hydrazone Formation: Reaction of (4-nitrophenyl)hydrazine with pivalaldehyde to form the corresponding hydrazone.

Indolization: Acid-catalyzed cyclization of the hydrazone. The bulky tert-butyl group directs the cyclization to form the 2-tert-butyl-5-nitro-1H-indole.

Reduction: Subsequent reduction of the nitro group to an amine, yielding this compound.

Challenges in this approach include potential side reactions and the harsh conditions often required for the cyclization step, which could be incompatible with sensitive functional groups. The regioselectivity when using unsymmetrical ketones can also be a concern, though the use of an aldehyde like pivalaldehyde ensures the tert-butyl group is placed at the C-2 position. biosynth.com

| Starting Phenylhydrazine | Carbonyl Compound | Acid Catalyst | Product | Representative Yield |

| (4-Nitrophenyl)hydrazine | Pivalaldehyde | Polyphosphoric Acid (PPA) | 2-tert-butyl-5-nitro-1H-indole | 65-75% |

| (4-Methoxyphenyl)hydrazine | Pivalaldehyde | Zinc Chloride (ZnCl₂) | 2-tert-butyl-5-methoxy-1H-indole | 70-80% |

This interactive table presents representative data for the modified Fischer indole synthesis based on analogous reactions.

Palladium-Catalyzed Cyclization and Coupling Reactions in Indole Formation

Modern synthetic chemistry heavily relies on transition-metal catalysis, with palladium-catalyzed reactions offering mild and highly versatile routes to indoles. The Larock indole synthesis is a prominent example, involving the palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. scientificlabs.co.uksigmaaldrich.com This method is particularly well-suited for preparing 2,3-disubstituted indoles with high regioselectivity.

To synthesize this compound, the Larock approach would utilize a substituted o-iodoaniline and an alkyne bearing a tert-butyl group. The regioselectivity of the alkyne insertion is typically controlled by sterics, with the larger substituent (in this case, tert-butyl) preferentially ending up at the C-2 position of the indole. sigmaaldrich.com

A potential synthetic sequence is as follows:

Starting Materials: The reaction would employ a precursor like 2-iodo-4-nitroaniline and a sterically hindered alkyne such as 3,3-dimethyl-1-butyne.

Annulation: The components are reacted in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃), and a chloride source (e.g., LiCl). scientificlabs.co.uk

Product Formation: The reaction yields 2-tert-butyl-5-nitro-1H-indole.

Final Step: Reduction of the nitro group affords the final product, this compound.

This method benefits from its modularity and tolerance of various functional groups on both the aniline and alkyne components.

| o-Iodoaniline Derivative | Alkyne | Palladium Catalyst | Base | Product | Representative Yield |

| 2-Iodo-4-nitroaniline | 3,3-dimethyl-1-butyne | Pd(OAc)₂ | K₂CO₃ | 2-tert-butyl-5-nitro-1H-indole | 70-85% |

| N-acetyl-2-iodo-4-nitroaniline | 3,3-dimethyl-1-butyne | PdCl₂(PPh₃)₂ | Na₂CO₃ | 1-acetyl-2-tert-butyl-5-nitro-1H-indole | 75-90% |

This interactive table showcases typical conditions and outcomes for the Larock indole synthesis.

Alternative Annulation and Heterocycle Formation Pathways for Indole Scaffolds

Beyond the Fischer and Larock syntheses, other annulation strategies can be employed. The Madelung synthesis, for instance, is a base-catalyzed thermal cyclization of N-acyl-o-toluidines. wikipedia.org Though it traditionally requires harsh conditions (strong base, high temperatures), modern modifications have been developed that proceed under milder conditions. wikipedia.org

For the target compound, a Madelung-type approach would involve:

Precursor Synthesis: Acylation of 2-methyl-5-nitroaniline with pivaloyl chloride to form N-(2-methyl-5-nitrophenyl)pivalamide.

Intramolecular Cyclization: Treatment of the amide precursor with a strong base, such as sodium ethoxide at high temperature or organolithium reagents at lower temperatures, induces an intramolecular condensation to form the indole ring. wikipedia.org

Reduction: The resulting 2-tert-butyl-5-nitro-1H-indole is then reduced to the desired 5-amine derivative.

This "atoms-in-place" strategy is powerful for constructing specific substitution patterns that might be difficult to achieve through other means.

Regioselective Introduction of the tert-Butyl Moiety at C-2

Instead of building the indole ring with the tert-butyl group already incorporated, an alternative strategy is to introduce the moiety onto a pre-existing indole scaffold. This approach, however, faces significant regioselectivity challenges.

Direct Alkylation and Friedel-Crafts Type Strategies

The indole nucleus is highly nucleophilic, particularly at the C-3 position. Direct electrophilic substitution reactions, such as Friedel-Crafts alkylation, almost exclusively occur at C-3. nih.gov The direct introduction of a tert-butyl group at the C-2 position of an indole is therefore synthetically challenging.

To achieve C-2 alkylation, the more reactive C-3 position must first be blocked with a removable protecting group. The general strategy would be:

Protection: Introduction of a blocking group (e.g., dimethylsilyl, sulfonyl) at the C-3 position of a 5-nitroindole.

C-2 Alkylation: Friedel-Crafts alkylation with a tert-butyl source (e.g., tert-butyl chloride or isobutylene) and a Lewis acid catalyst. With C-3 blocked, the alkylation is directed to the C-2 position.

Deprotection: Removal of the C-3 blocking group.

Reduction: Conversion of the C-5 nitro group to the amine.

While feasible, this multi-step approach is less efficient than constructing the ring with the C-2 substituent already in place. The steric hindrance of the tert-butyl group also makes the C-2 alkylation step itself a low-yielding process. acs.org

Precursor-Based Methodologies for Steric Hindrance Integration

This approach is inherently linked to the ring construction strategies discussed in section 2.1, where the sterically hindered tert-butyl group is incorporated into one of the linear precursors prior to the final cyclization event. This is often the most effective method for installing sterically demanding substituents at specific positions.

For the Larock Synthesis: The key precursor is the alkyne, 3,3-dimethyl-1-butyne (also known as tert-butylacetylene). This can be synthesized via methods such as the dehydrohalogenation of a suitable dihalide precursor. nbinno.com Its availability is crucial for the palladium-catalyzed annulation route.

For the Madelung Synthesis: The precursor is an acylated o-toluidine, N-(2-methyl-5-nitrophenyl)pivalamide . This is readily prepared by the standard amide coupling reaction between 2-methyl-5-nitroaniline and pivaloyl chloride . The pivaloyl group serves as the source of the tert-butyl moiety and the C-2 carbon of the final indole.

By building the steric bulk into the acyclic starting materials, the challenges of regioselectivity and forcing a bulky group onto a pre-formed aromatic ring are elegantly circumvented. The cyclization reaction then proceeds to form the desired, sterically hindered product in a more controlled and efficient manner.

Selective Functionalization and Derivatization at the C-5 Amine Position

The amino group at the C-5 position of the indole ring is a versatile handle for introducing a wide range of functional groups and for building more complex molecular architectures. The selective functionalization of this position is crucial for the synthesis of derivatives with tailored biological activities.

Amination Strategies for the Indole Core

The introduction of an amino group at the C-5 position of a pre-formed 2-tert-butyl-1H-indole can be achieved through several modern synthetic methods. Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-nitrogen bonds.

One of the most prominent methods is the Buchwald-Hartwig amination . This palladium-catalyzed reaction allows for the coupling of an amine with an aryl halide or triflate wikipedia.org. In the context of synthesizing this compound, this would typically involve the reaction of a 5-halo-2-tert-butyl-1H-indole (e.g., 5-bromo- or 5-iodo-2-tert-butyl-1H-indole) with an ammonia equivalent or a protected amine. The choice of palladium catalyst, ligand, and base is critical for the success of this transformation and often requires careful optimization depending on the specific substrates wikipedia.orgnih.gov. The reaction's utility stems from its broad substrate scope and functional group tolerance wikipedia.org.

Another classical yet relevant method is the Ullmann condensation , which involves the copper-catalyzed reaction of an aryl halide with an amine rsc.org. While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize catalytic amounts of copper with various ligands, allowing the reaction to proceed under milder conditions tcichemicals.comnih.gov. This method provides an alternative to palladium-catalyzed aminations for the synthesis of 5-aminoindoles.

Direct C-H amination strategies are also emerging as a powerful, atom-economical approach. These methods avoid the need for pre-functionalized haloindoles. While site-selective C-H functionalization of the indole benzenoid ring can be challenging, the use of directing groups can achieve high regioselectivity.

Table 1: Comparison of Amination Strategies for the Indole Core

| Method | Catalyst | Typical Substrates | Key Advantages | Potential Challenges |

| Buchwald-Hartwig Amination | Palladium complexes with phosphine ligands | 5-Haloindoles, amines | High yields, broad substrate scope, functional group tolerance | Catalyst cost, potential for side reactions |

| Ullmann Condensation | Copper salts or complexes | 5-Haloindoles, amines | Lower catalyst cost compared to palladium | Often requires higher temperatures, can have narrower scope |

| Direct C-H Amination | Various transition metals | Indoles, amine source | High atom economy, avoids pre-functionalization | Regioselectivity can be a challenge without directing groups |

Cross-Coupling Reactions for C-5 Linkage Formation

Once the 5-aminoindole (B14826) scaffold is in hand, the C-5 amino group can serve as a nucleophile in various cross-coupling reactions to form new carbon-nitrogen bonds, leading to a diverse range of functionalized derivatives.

The Chan-Lam coupling reaction is a copper-catalyzed method for the formation of C-N bonds between an amine and a boronic acid ub.eduorganic-chemistry.org. This reaction is particularly attractive as it can be carried out under mild conditions, often in the presence of air ub.edu. For this compound, this would involve its reaction with a variety of aryl or heteroaryl boronic acids to yield N-aryl or N-heteroaryl derivatives at the C-5 position. The reaction is typically promoted by a copper(II) salt, such as copper(II) acetate nih.govnih.gov.

While the Buchwald-Hartwig amination is primarily used to form the C5-NH2 bond, it can also be employed to further functionalize the resulting amine. By reacting this compound with an aryl halide under palladium catalysis, N-arylated products can be obtained. This demonstrates the versatility of this reaction in building complex molecular frameworks nih.gov.

Table 2: Representative Cross-Coupling Reactions for C-5 Amine Functionalization

| Reaction | Catalyst | Coupling Partner | Product Type | Reference Example Conditions |

| Chan-Lam Coupling | Cu(OAc)₂ | Arylboronic acid | C5-NH-Aryl | Cu(OAc)₂, base, solvent (e.g., DCM or MeOH), room temperature, air nih.govthieme-connect.com |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand | Aryl halide | C5-NH-Aryl | Pd catalyst, phosphine ligand, base (e.g., NaOtBu), solvent (e.g., toluene), heat nih.gov |

Protection-Deprotection Strategies for the C-5 Amine

In multi-step syntheses, it is often necessary to protect the C-5 amino group to prevent its undesired reaction with reagents intended for other parts of the molecule. The choice of a suitable protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal.

A widely used protecting group for amines is the tert-butyloxycarbonyl (Boc) group . The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base nih.gov. The resulting N-Boc protected amine is stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents nih.gov. The deprotection of the Boc group is readily achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent fishersci.co.uk.

Another common protecting group is the fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu wikipedia.org. A key advantage of the Fmoc group is its lability under basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) wikipedia.orgtotal-synthesis.com. This orthogonality to the acid-labile Boc group allows for selective deprotection strategies in complex molecules containing multiple protected amino groups altabioscience.com.

Table 3: Common Protecting Groups for the C-5 Amine

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Features |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) fishersci.co.uk | Stable to base and nucleophiles. |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine in DMF) wikipedia.org | Stable to acid; orthogonal to Boc. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and its derivatives can lead to more sustainable and environmentally friendly manufacturing processes.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product synthesisspotlight.com. Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate minimal waste. In the context of indole synthesis, catalytic C-H activation and functionalization reactions are highly atom-economical as they avoid the use of pre-functionalized substrates and the generation of stoichiometric byproducts synthesisspotlight.com.

The efficiency of a reaction is not only determined by its atom economy but also by its chemical yield, reaction time, and the ease of product purification. Methodologies that provide high yields in short reaction times with simple work-up procedures are considered more efficient and greener.

Table 4: Green Metrics for Synthetic Reactions

| Metric | Definition | Ideal Value | Significance in Green Chemistry |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | Measures the efficiency of atom incorporation from reactants to product. nih.gov |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | 100% | Considers both atom economy and chemical yield. nih.gov |

| E-Factor | Total mass of waste / Mass of product | 0 | Highlights the amount of waste generated per unit of product. nih.gov |

Solvent-Free and Catalytic Synthetic Protocols

The use of organic solvents contributes significantly to the environmental impact of chemical processes. Therefore, developing solvent-free reaction conditions is a key goal of green chemistry. In some cases, reactions can be carried out by simply heating the neat reactants, potentially with the aid of a solid-supported catalyst rsc.org. Microwave irradiation has emerged as a powerful technique to promote solvent-free reactions, often leading to significantly reduced reaction times and improved yields nih.gov. For instance, microwave-assisted Buchwald-Hartwig aminations have been shown to be highly efficient nih.govorganic-chemistry.org.

The use of catalytic amounts of reagents instead of stoichiometric quantities is a fundamental principle of green chemistry. Catalytic reactions reduce waste generation and can often be performed under milder conditions. The transition-metal-catalyzed reactions discussed in the previous sections, such as the Buchwald-Hartwig amination and Chan-Lam coupling, are excellent examples of catalytic protocols that can be applied to the synthesis and functionalization of this compound. The development of more efficient and recyclable catalysts is an ongoing area of research aimed at further improving the sustainability of these processes.

Chemical Reactivity and Transformation Studies of 2 Tert Butyl 1h Indol 5 Amine

Reactions of the Indole (B1671886) Ring System

The indole ring is a privileged scaffold in medicinal chemistry, and its functionalization is a key strategy in the development of new therapeutic agents. The reactivity of the indole core of 2-tert-butyl-1H-indol-5-amine is characterized by a high propensity for electrophilic substitution, while nucleophilic substitutions are less common and typically require specific activating groups.

Electrophilic and Nucleophilic Aromatic Substitution Patterning

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic attack. The preferred site for electrophilic substitution on the indole ring is generally the C-3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. However, the substitution pattern in this compound is also influenced by the electronic effects of the C-5 amino group and the steric hindrance imposed by the C-2 tert-butyl group. The amino group is an activating, ortho-, para-directing group, which would further enhance the reactivity of the C-4 and C-6 positions.

Detailed studies on the electrophilic substitution of analogous indole systems suggest that reactions such as nitration would likely occur at the C-3 position. For instance, the nitration of tert-butyl 1H-indole-1-carboxylate with trifluoroacetic anhydride and tetramethylammonium nitrate yields the 3-nitro derivative nih.gov. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity principles of indoles provide a predictive framework for its substitution patterns.

Nucleophilic aromatic substitution on the indole ring is significantly less favorable and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. There is currently a lack of specific research data concerning the nucleophilic aromatic substitution reactions of this compound.

Oxidative and Reductive Transformations of the Indole Core

The indole core can undergo both oxidative and reductive transformations, leading to a variety of functionalized products. Oxidative reactions can target the pyrrole (B145914) ring, leading to the formation of oxindoles, or can involve the entire bicyclic system. The specific outcomes of such reactions are highly dependent on the oxidant used and the reaction conditions.

Reductive transformations of the indole nucleus typically involve catalytic hydrogenation to yield indoline derivatives. For instance, the precursor, 2-tert-butyl-5-nitro-1H-indole, can be reduced to this compound via catalytic hydrogenation, indicating the susceptibility of the nitro group to reduction without affecting the indole core under these conditions.

Chemical Transformations Involving the C-5 Amino Group

The primary amino group at the C-5 position is a versatile functional handle that allows for a wide range of chemical modifications, including acylation, sulfonylation, alkylation, and participation in condensation and cyclization reactions to form more complex heterocyclic systems.

Acylation, Sulfonylation, and Alkylation Reactions

The C-5 amino group of this compound readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. Alkylation of the amino group can be achieved with various alkylating agents, leading to secondary and tertiary amines. These reactions are fundamental in modifying the electronic properties and steric profile of the molecule, which is a common strategy in drug discovery. While specific examples for this compound are not detailed in the available literature, these transformations are standard procedures for aromatic amines.

Condensation and Cyclization Reactions to Form Fused Systems

The presence of the C-5 amino group facilitates the construction of fused heterocyclic systems through condensation and cyclization reactions. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of new rings fused to the benzene (B151609) portion of the indole nucleus. Such reactions are pivotal in the synthesis of complex polycyclic molecules with potential biological activities. The synthesis of 6H-indolo[2,3-b]quinolines from indole-3-carboxyaldehyde and aryl amines exemplifies a similar cyclization strategy involving an indole derivative nih.gov.

N-1 Functionalization and Manipulation of the Indole Nitrogen

Common strategies for the N-1 functionalization of indoles, which are applicable to this compound, include N-alkylation and N-arylation. It is important to note that the amino group at the C-5 position may require protection (e.g., as a carbamate) prior to N-1 functionalization to prevent competing side reactions.

N-1 Alkylation

N-alkylation of indoles is typically achieved by deprotonation with a base followed by reaction with an alkylating agent. The choice of base and solvent is crucial for achieving high yields and selectivity.

Table 1: General Conditions for N-1 Alkylation of Indoles

| Alkylating Agent | Base | Solvent | Temperature |

| Alkyl Halides (e.g., CH₃I, C₂H₅Br) | NaH, KH, K₂CO₃, Cs₂CO₃ | DMF, THF, Acetonitrile (B52724) | Room Temperature to Reflux |

| Alkyl Sulfates (e.g., (CH₃)₂SO₄) | NaOH, KOH | Dichloromethane, Water (Phase Transfer) | Room Temperature |

| Michael Acceptors (e.g., Acrylates) | DBU, Et₃N | THF, Dichloromethane | Room Temperature |

This table represents general conditions for indole N-alkylation and would need to be optimized for this compound.

N-1 Arylation

The introduction of an aryl group at the N-1 position of an indole is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These reactions typically involve an aryl halide and the indole in the presence of a metal catalyst, a ligand, and a base.

Table 2: General Conditions for N-1 Arylation of Indoles

| Reaction Type | Arylating Agent | Catalyst | Ligand | Base | Solvent | Temperature |

| Buchwald-Hartwig | Aryl Halides (Br, I, Cl) | Pd(OAc)₂, Pd₂(dba)₃ | Phosphine Ligands (e.g., XPhos, SPhos) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-120 °C |

| Ullmann Condensation | Aryl Iodides | CuI, Cu₂O | Diamine or Amino Acid Ligands | K₂CO₃, K₃PO₄ | DMF, DMSO | 100-160 °C |

This table represents general conditions for indole N-arylation and would need to be optimized for this compound.

As with N-alkylation, specific examples of N-1 arylation of this compound are not described in the available literature. The choice of catalyst, ligand, and reaction conditions would be critical to overcome the potential steric hindrance from the 2-tert-butyl group and to achieve efficient coupling.

Computational and Theoretical Investigations of 2 Tert Butyl 1h Indol 5 Amine

Quantum Chemical Studies on Molecular Structure, Conformation, and Electronic Properties

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its geometry and electronic structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is widely applied to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. For 2-tert-butyl-1H-indol-5-amine, DFT calculations can predict key structural parameters by finding the lowest energy conformation of the molecule.

The process involves optimizing the molecular structure to minimize its total energy. This optimization provides data on bond lengths, bond angles, and dihedral angles. The bulky tert-butyl group at the C2 position and the amine group at the C5 position significantly influence the geometry of the indole (B1671886) ring. DFT calculations can quantify these effects. For instance, the presence of the electron-donating amine group is expected to alter the electron density distribution and bond lengths within the benzene (B151609) portion of the indole scaffold. Similarly, steric interactions involving the tert-butyl group can influence the planarity of the pyrrole (B145914) ring.

Theoretical calculations for related molecules like 5-aminoindole (B14826) have shown that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, provide optimized geometrical parameters that are in good agreement with experimental values. researchgate.net

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: This data is representative and based on typical values for substituted indoles.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C4-C5 | ~1.40 Å |

| Bond Length | C5-C6 | ~1.39 Å |

| Bond Length | C5-N (amine) | ~1.38 Å |

| Bond Length | C2-C (tert-butyl) | ~1.53 Å |

| Bond Angle | C4-C5-C6 | ~121° |

| Bond Angle | C4-C5-N (amine) | ~120° |

| Dihedral Angle | C3-C2-C(tBu)-C(Me) | Variable (Rotation) |

Beyond DFT, other quantum mechanical methods are used to analyze electronic structure. Ab initio methods, such as Hartree-Fock (HF), solve the Schrödinger equation from first principles without experimental parameters, offering high accuracy at a significant computational cost. libretexts.org Semi-empirical methods (like AM1, PM3, CNDO, and INDO) are faster because they use parameters derived from experimental data to simplify calculations. researchgate.netuomustansiriyah.edu.iqwikipedia.org

These methods are valuable for calculating key electronic properties:

Molecular Orbitals: They determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity.

Charge Distribution: They can calculate the partial atomic charges on each atom, revealing the molecule's polarity. For this compound, the nitrogen atoms of the indole ring and the 5-amino group are expected to carry negative partial charges, making them nucleophilic centers.

While ab initio methods provide a more rigorous theoretical treatment, semi-empirical methods are particularly useful for rapid screening of large molecules or for dynamic simulations where numerous calculations are required. researchgate.netscribd.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. An MD simulation for this compound, typically placed in a simulated solvent box (e.g., water), would reveal important insights into its flexibility and interactions. rsc.org

Key areas of investigation include:

Conformational Flexibility: MD simulations can explore the rotational freedom of the tert-butyl group at the C2 position and the amine group at the C5 position. This helps identify the most stable and frequently occurring conformations (rotamers) of the molecule in solution.

Solvation: The simulation shows how solvent molecules, such as water, arrange themselves around the solute. The amine group and the indole N-H group are expected to form hydrogen bonds with water, influencing the molecule's solubility and orientation at interfaces. Studies on related molecules like tert-butyl alcohol have used MD to extensively investigate such hydration properties. researchgate.netnih.gov

Intermolecular Interactions: When simulating multiple molecules, MD can model aggregation and other intermolecular interactions. This is crucial for understanding how this compound might interact with itself or with other molecules in a biological environment, such as a cell membrane or a protein's active site.

Prediction of Chemical Reactivity and Reaction Pathways through Computational Modeling

Computational models can predict a molecule's reactivity, guiding synthetic chemistry and helping to understand its metabolic fate. This is often achieved by analyzing the outputs of quantum chemical calculations.

Frontier Molecular Orbital (FMO) Theory: The HOMO and LUMO are the key orbitals involved in chemical reactions.

The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is likely localized over the electron-rich indole ring system and the 5-amino group, indicating these are probable sites for electrophilic attack.

The LUMO represents the lowest energy location for an incoming electron and is associated with the molecule's ability to accept electrons (electrophilicity).

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It provides a clear guide to reactive sites, with color-coding indicating charge distribution. Red areas (negative potential) correspond to likely sites for electrophilic attack (e.g., near the nitrogen atoms), while blue areas (positive potential) indicate sites for nucleophilic attack. researchgate.net

By analyzing these properties, chemists can predict the most likely outcomes of reactions, such as electrophilic aromatic substitution on the indole ring, or reactions involving the nucleophilic amine group. researchgate.netacs.org

In Silico Ligand-Target Interaction Prediction and Pharmacophore Modeling

In silico techniques are fundamental in modern drug discovery for predicting how a molecule (a ligand) might interact with a biological target, such as a protein or enzyme. ijmps.org

A pharmacophore model identifies the essential three-dimensional arrangement of molecular features necessary for biological activity. nih.gov For this compound, a potential pharmacophore model would include:

A hydrogen bond donor (the N-H of the amine and indole ring).

An aromatic ring feature (the indole system).

A hydrophobic feature (the tert-butyl group).

This model can then be used to search databases for other molecules with similar features or to guide the design of new, more potent analogues.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.govnih.gov The indole scaffold is a "privileged structure" known to bind to a wide variety of biological targets. frontiersin.org Given its structure, this compound could be docked into various receptors to predict its potential biological activity.

A typical docking study involves:

Preparation: Obtaining or modeling the 3D structures of the ligand (this compound) and the target receptor (e.g., a serotonin (B10506) receptor, a kinase, or an enzyme like acetylcholinesterase). arabjchem.org

Simulation: Using a docking program to place the ligand into the receptor's binding pocket in many different conformations and orientations.

Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key intermolecular interactions, such as:

Hydrogen Bonds: Between the ligand's amine/N-H groups and polar amino acid residues (e.g., Asp, Ser, Tyr).

π-π Stacking: Between the indole aromatic ring and aromatic residues (e.g., Phe, Tyr, Trp).

Hydrophobic Interactions: Between the tert-butyl group and nonpolar residues (e.g., Leu, Val, Ile).

For example, a docking study of this compound against a serotonin receptor might show a hydrogen bond between the 5-amino group and an aspartate residue, and hydrophobic interactions between the tert-butyl group and a pocket of leucine (B10760876) and valine residues. nih.gov

Table 2: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase XYZ (Hypothetical) | -8.5 | ASP 145 | Hydrogen Bond (with 5-NH2 group) |

| PHE 80 | π-π Stacking (with indole ring) | ||

| LEU 25, VAL 33 | Hydrophobic (with tert-butyl group) |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in drug discovery and medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR model development can be understood through studies on structurally related indole derivatives. These studies provide a framework for how such a model could be developed for the target compound.

The development of a robust QSAR model typically involves several key stages: data set selection, molecular descriptor calculation, variable selection, model generation, and rigorous validation.

Data Set Selection and Preparation

The initial and most critical step is the compilation of a dataset of molecules with known biological activities. For a QSAR study involving this compound, this would involve synthesizing a series of analogues with modifications at various positions of the indole scaffold and testing their activity against a specific biological target. The biological activity is typically expressed as an IC50 or EC50 value, which is then logarithmically transformed (pIC50 or pEC50) to achieve a more linear relationship with the descriptors. The dataset is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. researchgate.net

Molecular Descriptor Calculation

Once the dataset is prepared, a wide array of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Based on the chemical formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural fragments.

3D Descriptors: Calculated from the 3D conformation of the molecule, such as steric (e.g., molecular volume, surface area) and electronic properties (e.g., dipole moment, partial charges).

Model Development and Validation

Various statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common approach, but more advanced techniques like Partial Least Squares (PLS), Principal Component Analysis (PCA), and machine learning algorithms are also utilized. zenodo.org

A crucial aspect of QSAR model development is its validation to ensure its robustness and predictive ability. This is typically achieved through:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used on the training set to assess the model's internal consistency. researchgate.net

External Validation: The model's predictive power is evaluated using the independent test set of compounds that were not used in model generation. mdpi.com

The statistical quality of the QSAR model is assessed by several parameters, as illustrated in the hypothetical data table below, which showcases typical statistical metrics used in QSAR studies.

| Statistical Parameter | Description | Typical Acceptable Value |

| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined through cross-validation. | > 0.5 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

Application in Drug Design

A validated QSAR model can be a powerful tool in drug design. It can be used to predict the biological activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. For instance, a QSAR model for indole derivatives might reveal that increased steric bulk at a particular position enhances activity, while electronegative substituents at another position are detrimental. This information guides medicinal chemists in designing more potent and selective molecules. Studies on other indole derivatives have successfully utilized 2D and 3D-QSAR approaches to guide the rational design of new compounds. researchgate.netmdpi.com

While a specific QSAR model for this compound is not detailed in the provided search results, the established methodologies for developing such models for related indole structures provide a clear roadmap for future computational investigations. nih.govnih.gov The development of such a model would be invaluable for optimizing the pharmacological profile of this class of compounds.

Exploration of Biological Activities and Structure Activity Relationships Sar of 2 Tert Butyl 1h Indol 5 Amine Derivatives in in Vitro Research Models

Design Principles for Investigating Biological Activity Profiles

The design of biologically active indole (B1671886) derivatives is a strategic process rooted in established medicinal chemistry principles. The indole scaffold's versatility allows for systematic modifications to optimize interactions with specific biological targets, such as enzymes and receptors. nih.govresearchgate.net

Key design strategies include:

Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling, researchers can visualize how indole ligands bind to the active site of a target protein. This information guides the rational design of derivatives with enhanced potency and selectivity. For example, in the development of MAP-kinase-activated kinase 2 (MK2) inhibitors, X-ray data prompted specific functionalizations of the indole core to improve activity. nih.gov

Molecular Hybridization: This technique involves combining the indole scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. This approach has been used to develop anti-inflammatory agents by conjugating indoles with benzimidazole[2,1-b]thiazole moieties. rsc.org

Privileged Scaffold Modification: The indole nucleus serves as a template. Substituents are strategically placed at various positions (e.g., C2, C3, C5, N1) to modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. nih.gov For instance, C2-functionalized indoles are of significant interest in pharmaceutical chemistry. nih.gov The introduction of an amino or substituted amino group at the C2 position of 5-hydroxyindoles has been shown to be essential for potent 5-lipoxygenase (5-LO) inhibition. nih.gov Similarly, substitutions at the C5 position are crucial for modulating the activity of compounds targeting various receptors and enzymes. d-nb.infochula.ac.th

These principles guide the synthesis of focused libraries of compounds, which are then subjected to in vitro screening to identify lead candidates and establish structure-activity relationships.

Methodologies for In Vitro Biological Screening

A battery of in vitro assays is employed to characterize the biological activity of newly synthesized indole derivatives. These assays provide crucial data on a compound's potency, selectivity, and mechanism of action at the molecular and cellular levels.

Enzyme inhibition is a common mechanism of action for indole derivatives. Assays are designed to measure a compound's ability to block the activity of a specific enzyme.

Kinase Inhibition Assays: Kinases are critical targets in cancer therapy. nih.gov The inhibitory activity of indole derivatives against kinases like Haspin, EGFR, and VEGFR is often evaluated using Fluorescence Resonance Energy Transfer (FRET) or other luminescence-based assays. acs.orgmdpi.com These assays measure the phosphorylation of a substrate, and the potency of an inhibitor is reported as the half-maximal inhibitory concentration (IC50). For example, a series of indole-2-carboxamides were evaluated for their inhibitory activity against EGFR, with the most potent compound showing an IC50 value of 71 nM. mdpi.com

Lipoxygenase (LOX) Inhibition Assays: 5-LO is a key enzyme in the biosynthesis of inflammatory leukotrienes. nih.gov The inhibitory potential of novel 2-amino-5-hydroxyindoles against human 5-LO has been determined in both cell-free (using isolated recombinant enzyme) and intact cell systems (using polymorphonuclear leukocytes). nih.gov

Other Enzyme Assays: Indole derivatives are tested against a wide range of other enzymes. For example, their potential as tyrosinase inhibitors is evaluated using spectrophotometric assays that monitor the enzyme-catalyzed oxidation of a substrate like L-DOPA. rsc.org Cyclooxygenase-2 (COX-2) inhibition can be screened using thin-layer chromatography-based bioassays. mdpi.com

Below is a table summarizing the enzymatic inhibitory activity of selected indole derivatives.

| Compound/Derivative Class | Target Enzyme | Assay Type | Potency (IC50) |

| Indole-2-carboxamide (Va) | EGFR | Kinase Assay | 71 nM |

| Indole-2-carboxamide (Vg) | EGFR | Kinase Assay | 79 nM |

| Ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate | 5-Lipoxygenase (5-LO) | Cell-based/Cell-free | ~300 nM |

| Indole-based Thiosemicarbazone (5k) | Tyrosinase | Spectrophotometric | 12.40 µM |

These assays determine the affinity and selectivity of compounds for specific G-protein coupled receptors (GPCRs) or other receptors.

Radioligand Binding Assays: This is the gold standard for quantifying receptor affinity. The assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor. The results are expressed as an inhibition constant (Ki), with lower values indicating higher binding affinity. This method has been used to evaluate indole derivatives for their affinity towards dopamine (B1211576) D4 and serotonin (B10506) 5-HT2A receptors. nih.govnih.gov For example, an indolin-2-one derivative showed high affinity and selectivity for the dopamine D4 receptor with a Ki value of 0.5 nM. nih.gov

The following table shows receptor binding data for a representative indole derivative.

| Compound/Derivative Class | Target Receptor | Potency (Ki) |

| 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one | Dopamine D4 | 0.5 nM |

Cell-based assays provide insights into a compound's effect on complex cellular processes, such as proliferation and inflammation, within a more physiologically relevant context.

Cell Proliferation/Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess the anti-proliferative effects of compounds on cancer cell lines. nih.govmdpi.com This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. mdpi.com The potency is typically reported as the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability). Indole derivatives have been screened against various cancer cell lines, including Hep-G2 (liver), HT29 (colon), and HeLa (cervical), with some compounds showing potent activity. nih.govnih.gov For instance, a series of indole-2-carboxamides demonstrated GI50 values ranging from 26 nM to 86 nM against several cancer cell lines. nih.gov

Anti-inflammatory Assays: To evaluate anti-inflammatory potential, cell-based assays often use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). Researchers measure the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). rsc.orgchemrxiv.org The reduction in these markers indicates a compound's anti-inflammatory activity. Several indole derivatives have been shown to significantly inhibit the production of these cytokines. rsc.orgchemrxiv.orgnih.gov

The table below presents data from cell-based assays for various indole derivatives.

| Compound/Derivative Class | Cell Line | Assay Type | Endpoint | Potency |

| Indole-2-carboxamides (Va-o) | Various Cancer Lines | Antiproliferation | GI50 | 26 - 86 nM |

| Indole-aryl amide (2) | MCF7 (Breast Cancer) | Cytotoxicity | IC50 | 0.81 µM |

| Indole-aryl amide (2) | PC3 (Prostate Cancer) | Cytotoxicity | IC50 | 2.13 µM |

| Indole-1,2,4-triazole Hybrid (8b) | Hep-G2 (Liver Cancer) | Cytotoxicity | % Cell Viability | 10.99% at 100 µg/mL |

| Oleanolic acid indole derivative (8) | RAW 264.7 | Anti-inflammatory | NO Inhibition | Potent |

Systematic Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. nih.gov By systematically modifying the indole scaffold and observing the resulting changes in potency, researchers can identify key structural features required for a desired biological effect.

The biological activity of indole derivatives is highly sensitive to the nature and position of substituents on the indole ring and its side chains.

Substitution at C2: The C2 position is a common site for modification. In the context of 5-LO inhibitors, the introduction of an aryl or arylethylamino group at the C2 position of a 5-hydroxyindole (B134679) core was found to be essential for potent activity. nih.gov

Substitution at C3: For indole-2-carboxamide derivatives acting as CB1 receptor allosteric modulators, the presence of short alkyl groups at the C3 position was shown to enhance potency. nih.gov

Substitution at C5: The C5 position is critical for tuning activity. For CB1 modulators, a chloro or fluoro group at C5 increased potency. nih.gov In another study on methuosis inducers, derivatives of 5-amino-1H-indole-2-carbohydrazide showed that modifications to the C5 amino group significantly impacted anticancer activity. tandfonline.com

Substitution on Appended Rings: For many indole-based inhibitors, the core is attached to other aromatic systems. In a series of HIV fusion inhibitors, substitutions on a benzyl (B1604629) ring attached to the indole nitrogen significantly influenced antiviral activity. nih.gov Similarly, for indole-2-carboxamides, a diethylamino group on an attached phenyl ring enhanced CB1 receptor modulation. nih.gov

These SAR studies underscore that a delicate balance of steric, electronic, and hydrophobic properties, governed by specific substitutions around the indole scaffold, is necessary to achieve high potency and selectivity for a given biological target.

Rational Design Based on SAR Data for Enhanced Selectivity and Potency

The rational design of derivatives based on the 2-tert-butyl-1H-indol-5-amine scaffold is a cornerstone of medicinal chemistry, leveraging structure-activity relationship (SAR) data to optimize therapeutic potential. SAR studies systematically alter the chemical structure of a lead compound to identify key molecular features, or pharmacophores, that govern its biological activity. By analyzing how these modifications affect a compound's potency and selectivity for a specific biological target, researchers can design new analogues with improved properties. rsc.org

A critical component in this design process is the indole scaffold itself, which is a versatile and privileged structure in drug discovery due to its ability to mimic protein structures and participate in various biological interactions. nih.gov The tert-butyl group, a bulky hydrophobic moiety, often plays a significant role in enhancing binding affinity and modulating selectivity. For instance, in studies of 2-aminothiazol-4(5H)-one derivatives, the introduction of a tert-butyl substituent to the amino group led to a significant increase in inhibitory activity towards the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) compared to smaller alkyl groups like isopropyl. mdpi.com

Further SAR exploration involves modifying other positions on the indole ring and its substituents. In the development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, expanding the planarity and aromaticity of the scaffold with the indole ring was a key strategy to explore the enzyme's binding site more effectively. acs.orgnih.gov Similarly, in the design of inhibitors for HIV-1 fusion, the linkage between indole rings (e.g., 5-5', 5-6', or 6-6') was examined, revealing that specific linkages were crucial for maintaining high activity. nih.gov

The following table summarizes representative SAR data for indole-based derivatives, illustrating how specific structural modifications influence biological activity against various targets in vitro.

| Lead Scaffold/Compound | Modification | Target(s) | Effect on In Vitro Activity |

| 2-aminothiazol-4(5H)-one | Introduction of a tert-butyl group at the C-2 amino position. mdpi.com | 11β-HSD2 | Significant increase in inhibitory activity compared to smaller alkyl groups. mdpi.com |

| Indoline-based scaffold | Conversion of thiourea (B124793) to guanidine. acs.orgnih.gov | 5-LOX / sEH | Resulted in a notable 5-LOX inhibitor, guiding further analogue design. acs.orgnih.gov |

| Bisindole | Altering the linkage between indole rings from 6-6' to 5-6', 6-5', or 5-5'. nih.gov | HIV-1 gp41 | Reduced activity in both hydrophobic pocket binding and cell-cell fusion assays. nih.gov |

| Pyrazole (B372694) hit compound | Conversion of ester to pyrrolidine (B122466) amide. nih.gov | TNAP | 3-fold improvement in inhibitory potency (IC50). nih.gov |

| Pyrimido[5,4-b]indole | Lengthening the thioacetamide (B46855) chain at the C2 position. nih.gov | TLR4 | Explored SAR effects on Toll-Like Receptor 4 ligand activity. nih.gov |

This iterative process of design, synthesis, and in vitro testing, guided by SAR data, allows for the fine-tuning of molecular properties to achieve higher potency and greater selectivity, minimizing potential off-target effects. nih.govnih.gov

Mechanistic Investigations of Observed Biological Effects In Vitro

The biological effects of this compound and its derivatives are underpinned by their interaction with specific molecular targets. In vitro research models are essential for identifying and validating these targets, providing a foundational understanding of the compound's mechanism of action.

A primary strategy involves screening these compounds against panels of known biological targets, such as enzymes and receptors. Derivatives of the indole scaffold have been identified as potent inhibitors of several key enzymes. For example, certain indoline-based compounds were identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes involved in inflammatory pathways. acs.orgnih.gov Their inhibitory activity was confirmed through enzymatic and cellular assays, with some analogues showing IC₅₀ values in the sub-micromolar range. acs.orgnih.gov

In other research, N-tert-butyl substituted 2-aminothiazol-4(5H)-ones, which share the key tert-butyl amino feature, were evaluated for their inhibitory activity against two isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD1 and 11β-HSD2). mdpi.com These studies successfully identified derivatives that selectively inhibit the 11β-HSD2 isoform. mdpi.com Similarly, fragment-based drug design strategies have led to the development of indole derivatives as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), a target for neurodegenerative diseases like Parkinson's. nih.govmdpi.com

Further examples of molecular targets identified for indole-based scaffolds in research contexts include:

Dopamine Receptors (D2/D3): Structure-activity relationship studies have developed highly selective D3 dopamine receptor agonists from indole-piperazine analogues. nih.govresearchgate.net

Serotonin Receptors (5-HT1A): Indolebutylamines have been developed as potent and highly selective 5-HT1A receptor agonists. acs.org

HIV-1 Glycoprotein 41 (gp41): Bisindole compounds have been identified as small molecule fusion inhibitors that target the hydrophobic pocket of gp41, preventing viral entry. nih.gov

Tissue-Nonspecific Alkaline Phosphatase (TNAP): High-throughput screening identified pyrazole derivatives, which were subsequently optimized into potent and selective TNAP inhibitors with IC₅₀ values as low as 5 nM. nih.gov

Validation of these targets is achieved through a combination of biochemical assays, such as enzyme inhibition kinetics and receptor binding assays, which confirm direct interaction and quantify the potency and selectivity of the compounds. nih.govnih.gov

Once a molecular target is validated, research efforts turn to understanding how engagement of this target by a this compound derivative modulates cellular signaling pathways. These in vitro investigations reveal the downstream consequences of the initial binding event.

For instance, the inhibition of enzymes like 5-LOX and sEH directly impacts biochemical pathways that produce inflammatory mediators. acs.orgnih.gov By blocking these enzymes, the indole derivatives reduce the production of leukotrienes and pro-inflammatory epoxides, thereby dampening the inflammatory response at a cellular level.

In the context of cancer research, derivatives containing a 2-aminothiazole (B372263) moiety have been shown to inhibit Aurora kinases, which are critical regulators of mitosis. mdpi.com Inhibition of these kinases disrupts cell division processes, leading to anti-proliferative effects in cancer cell lines. mdpi.com The indole moiety itself, present in many natural and synthetic compounds, can contribute significantly to these interactions. rsc.org Thiazole-tryptophan hybrids, for example, exhibit potent cytotoxicity, likely due to favorable interactions of the indole group with target proteins, leading to the blockage of multiple oncogenic pathways. rsc.org

Similarly, the modulation of receptor signaling is a key mechanism. Agonism at the 5-HT1A serotonin receptor by indolebutylamines initiates a cascade of intracellular events that ultimately modulate neuronal activity, which is relevant for mood disorders. acs.org In the immune system, indoleamine 2,3-dioxygenase 1 (IDO1) acts as a powerful regulator of immune responses. researchgate.net Its activity can create an environment that promotes immune tolerance by depleting tryptophan and generating bioactive kynurenines, which in turn influences T-cell differentiation and the function of dendritic cells. researchgate.net

These mechanistic studies are crucial for bridging the gap between molecular interaction and cellular response, providing a rationale for the observed biological effects in vitro and guiding the therapeutic application of these compounds in early-stage research.

Role of this compound Scaffolds in Early-Stage Drug Discovery Research

The this compound scaffold and, more broadly, the indole ring system, represent a "privileged scaffold" in early-stage drug discovery. nih.gov This designation is given to molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity, making them exceptionally versatile starting points for developing new therapeutic agents. nih.govacs.orgnih.gov

The utility of the indole scaffold is demonstrated by the wide array of biological activities exhibited by its derivatives. Researchers have extensively explored indole-containing compounds as potential agents against a multitude of diseases. nih.gov The aromatic, heterocyclic nature of the indole ring allows it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions. nih.gov This versatility has led to the development of indole derivatives as:

Anti-inflammatory agents by targeting enzymes like 5-LOX and sEH. acs.orgnih.gov

Anticancer agents through the inhibition of critical cellular processes and kinases. rsc.orgmdpi.com

Neurological agents by modulating neurotransmitter receptors such as dopamine and serotonin, or enzymes like MAO-B. nih.govnih.govacs.org

Anti-infective agents , including potential anti-tubercular compounds and HIV fusion inhibitors. nih.govnih.gov

The 2-tert-butyl substitution is a particularly valuable modification. The tert-butyl group is a bioisostere for other chemical groups and its bulk and hydrophobicity can significantly enhance a molecule's affinity for a target's binding pocket, often improving potency and selectivity. mdpi.comnih.gov The amine group at the 5-position provides a convenient chemical handle for further modification, allowing chemists to readily synthesize large libraries of analogues for screening and optimization. acs.orgnih.gov This synthetic tractability is a major advantage in hit-to-lead optimization campaigns. nih.gov

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 2 Tert Butyl 1h Indol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a complete structural assignment of 2-tert-butyl-1H-indol-5-amine can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The tert-butyl group will produce a sharp singlet, typically in the upfield region around 1.3-1.4 ppm, integrating to nine protons. The indole (B1671886) N-H proton is expected to appear as a broad singlet in the downfield region, generally between 8.0 and 8.5 ppm, although its chemical shift can be highly dependent on solvent and concentration. The protons on the pyrrole (B145914) ring (H3) and the benzene (B151609) ring (H4, H6, and H7) will show characteristic shifts and coupling patterns. The H3 proton, adjacent to the tert-butyl group, will likely appear as a singlet or a narrow triplet (due to long-range coupling) around 6.1-6.2 ppm. The aromatic protons will reside in the 6.5-7.5 ppm range. Specifically, H4, being ortho to the electron-donating amino group, is expected to be a doublet of doublets shifted upfield. H6 and H7 will also present as doublets or doublets of doublets, with their precise shifts influenced by the electronic effects of the amino and tert-butyl groups. The protons of the amino group (-NH₂) will typically appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The tert-butyl group will show two signals: a quaternary carbon signal around 32-33 ppm and the methyl carbons around 30-31 ppm. The indole ring carbons will resonate in the aromatic region (approximately 97-150 ppm). The C2 carbon, bearing the bulky tert-butyl group, is expected to be significantly downfield, potentially around 148-150 ppm. The C5 carbon, attached to the nitrogen of the amine, will also be shifted downfield due to the deshielding effect of the nitrogen atom. The remaining indole carbons (C3, C3a, C4, C6, C7, and C7a) will have distinct chemical shifts based on their electronic environment.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| N1-H | 8.0 - 8.5 | br s | - |

| C2 | - | - | 148 - 150 |

| C3 | 6.1 - 6.2 | s or t | 97 - 99 |

| C3a | - | - | 128 - 130 |

| C4 | 6.8 - 7.0 | d | 110 - 112 |

| C5 | - | - | 140 - 142 |

| C6 | 6.5 - 6.7 | dd | 111 - 113 |

| C7 | 7.1 - 7.3 | d | 120 - 122 |

| C7a | - | - | 135 - 137 |

| 5-NH₂ | 3.5 - 4.5 | br s | - |

| C(CH₃)₃ | - | - | 32 - 33 |

| C(CH ₃)₃ | 1.3 - 1.4 | s | 30 - 31 |

To unambiguously assign the ¹H and ¹³C signals, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would be crucial in confirming the connectivity of the aromatic protons on the benzene ring (H4, H6, and H7).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the H3 signal to the C3 carbon and the aromatic proton signals to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons. For example, correlations from the tert-butyl protons to the C2 carbon and the quaternary carbon of the tert-butyl group would be expected. Also, correlations from the H3 proton to C2, C3a, and C7a would help to confirm the indole ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, a NOESY experiment could show a correlation between the tert-butyl protons and the H3 proton, confirming their close spatial relationship.

While solution-state NMR provides detailed information about the molecular structure, solid-state NMR (ssNMR) can offer insights into the properties of the compound in the solid phase. If this compound can exist in different crystalline forms (polymorphs) or has conformational flexibility that is restricted in the solid state, ssNMR would be a valuable tool. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material, allowing for the identification of different polymorphs through variations in chemical shifts.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule. For this compound, the molecular formula is C₁₂H₁₆N₂. The theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated with high precision.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₂H₁₇N₂⁺ | 189.1386 |

| [M+Na]⁺ | C₁₂H₁₆N₂Na⁺ | 211.1205 |

| [M+K]⁺ | C₁₂H₁₆N₂K⁺ | 227.0945 |

An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. For this compound, several characteristic fragmentation pathways are expected. A primary and highly favorable fragmentation would be the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation. This would result in a prominent peak at m/z [M-15]⁺. Further fragmentation of the indole ring structure could also occur, leading to the loss of small neutral molecules such as HCN or NH₃. The presence of the aromatic amine functionality will also influence the fragmentation, potentially leading to cleavages characteristic of aniline-type structures.

Predicted Key Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment Ion |

| 188 (M⁺•) | •CH₃ | 173 | [M - CH₃]⁺ |

| 188 (M⁺•) | C₄H₉• | 131 | [M - C₄H₉]⁺ |

| 173 | HCN | 146 | [M - CH₃ - HCN]⁺ |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity and Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the purity assessment and analysis of complex mixtures containing this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools in this regard.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis of this compound, the primary challenge lies in the compound's polarity and basicity, which can lead to poor peak shape and column interaction. gcms.cz Therefore, specialized columns, such as those with a base-deactivated stationary phase (e.g., 5% phenyl-methylpolysiloxane), are recommended to minimize peak tailing and ensure accurate quantification. researchgate.netrestek.com In a typical GC-MS workflow, the sample is vaporized and separated based on its volatility and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization), and the resulting fragments are detected. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound, while the retention time from the GC provides an additional layer of identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for analyzing this compound, as it can accommodate less volatile and more polar compounds without the need for derivatization. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common separation mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape and ionization efficiency. lcms.cz After chromatographic separation, the analyte enters the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). ESI generates protonated molecular ions (e.g., [M+H]+), allowing for precise molecular weight determination. nih.gov Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, yielding structural information that confirms the identity of the compound and helps in the characterization of any impurities or degradation products. Predicted collision cross-section (CCS) values are crucial in advanced MS analysis for enhancing confidence in compound identification. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 189.13863 | 142.9 |

| [M+Na]+ | 211.12057 | 152.7 |

| [M-H]- | 187.12407 | 145.3 |

| [M+NH4]+ | 206.16517 | 163.9 |

| [M+K]+ | 227.09451 | 148.2 |

Data sourced from computational predictions. uni.lu

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination